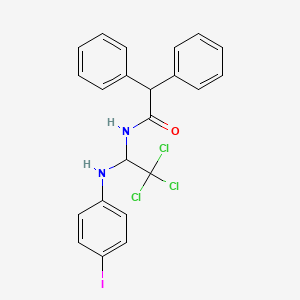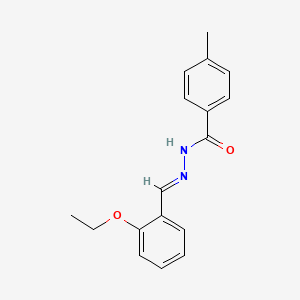
3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione is an organic compound with a unique structure characterized by a naphthalene ring substituted with a dimethyl-sulfanylidene group and three keto groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione typically involves the reaction of naphthalene derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of dimethyl sulfide and a suitable oxidizing agent to introduce the dimethyl-sulfanylidene group onto the naphthalene ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to ensure the final product meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups or other reduced forms.
Substitution: The dimethyl-sulfanylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which 3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets and modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(Methyl-sulfanylidene)-naphthalene-1,2,4-trione
- 3-(Ethyl-sulfanylidene)-naphthalene-1,2,4-trione
- 3-(Propyl-sulfanylidene)-naphthalene-1,2,4-trione
Uniqueness
3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione is unique due to the presence of the dimethyl-sulfanylidene group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different alkyl groups or substitution patterns, leading to variations in their chemical behavior and applications.
特性
CAS番号 |
5270-89-3 |
|---|---|
分子式 |
C12H10O3S |
分子量 |
234.27 g/mol |
IUPAC名 |
3-(dimethyl-λ4-sulfanylidene)naphthalene-1,2,4-trione |
InChI |
InChI=1S/C12H10O3S/c1-16(2)12-10(14)8-6-4-3-5-7(8)9(13)11(12)15/h3-6H,1-2H3 |
InChIキー |
QMUFWIMRBHQCQD-UHFFFAOYSA-N |
正規SMILES |
CS(=C1C(=O)C2=CC=CC=C2C(=O)C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11983957.png)

![N-(4-fluorophenyl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B11983970.png)

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11983973.png)


![N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B11983999.png)
![N-[2-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B11984004.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11984022.png)
![1-[(3,5-Dimethylphenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11984029.png)
![N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11984037.png)
![3-Nitro-N'-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide](/img/structure/B11984045.png)
